5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19841-76-0) is a highly functionalized 2-pyridone building block characterized by three orthogonal reactive sites: a C2-carboxylic acid, a C5-nitrile, and a C6-oxo group [1]. In industrial and medicinal chemistry procurement, this specific polyfunctional arrangement is prioritized for its ability to undergo regioselective functionalization without requiring extensive protection-deprotection sequences. Unlike simpler picolinic acid derivatives, the presence of the strong electron-withdrawing cyano group adjacent to the tautomerizable oxo/hydroxy position fundamentally alters the ring's electronic distribution, enabling precise control over subsequent electrophilic and nucleophilic aromatic substitutions [2].
Substituting 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid with simpler analogs like 6-hydroxypicolinic acid or 5-cyanopicolinic acid fundamentally disrupts established synthetic pathways by removing critical handles for dual-activation [1]. Attempting to use the related methyl ester (methyl 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylate) as a procurement substitute introduces severe processability issues; the basic saponification required to liberate the C2-carboxylic acid for amide coupling frequently causes concurrent hydration of the sensitive C5-nitrile to a primary carboxamide [2]. Procuring the free acid directly bypasses this chemoselectivity bottleneck, ensuring higher isolated yields and eliminating a problematic deprotection step in scale-up workflows.
When synthesizing complex pharmaceutical intermediates, the choice of starting material dictates the impurity profile. Utilizing the free acid (CAS 19841-76-0) allows for direct amide coupling at the C2 position using standard reagents (e.g., HATU/DIPEA), preserving the C5-nitrile intact [1]. In contrast, starting from the methyl ester analog necessitates a basic saponification step (e.g., LiOH/MeOH), which typically results in 15-25% concurrent hydration of the nitrile to a carboxamide impurity [2]. This direct approach yields a >92% conversion to the desired product while avoiding the yield losses associated with separating structurally similar nitrile/amide mixtures.
| Evidence Dimension | Yield of pure C2-amide without nitrile degradation |
| Target Compound Data | Free acid (CAS 19841-76-0): >92% yield in direct HATU/DIPEA coupling |
| Comparator Or Baseline | Methyl ester analog: ~65% yield (suffers 15-25% concurrent nitrile hydration during saponification) |
| Quantified Difference | 27% higher isolated yield and elimination of one deprotection step |
| Conditions | Standard peptide coupling conditions vs. LiOH/MeOH saponification followed by coupling |
Procuring the free acid directly prevents costly yield losses and impurity generation associated with ester deprotection in the presence of a sensitive cyano group.
The C6-oxo group serves as an essential activation handle for generating highly reactive electrophiles. Treatment of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid with POCl3 rapidly yields the 6-chloro-5-cyanopicolinoyl derivative, a prime substrate for subsequent SNAr or cross-coupling reactions [1]. Attempting to achieve the same 6-chloro substitution on 5-cyanopicolinic acid requires a lengthy sequence involving N-oxide formation and subsequent rearrangement, which suffers from poor regiocontrol and low overall yields (<40%) [2]. The inherent 6-oxo functionality thus shortens the synthetic route by two steps and more than doubles the precursor generation efficiency.
| Evidence Dimension | Efficiency of 6-chloro-5-cyanopicolinoyl precursor generation |
| Target Compound Data | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Rapid conversion to 6-chloro derivative via POCl3 (>85% yield) |
| Comparator Or Baseline | 5-Cyanopicolinic acid: Requires multi-step N-oxide formation and rearrangement (<40% overall yield) |
| Quantified Difference | >45% higher yield and elimination of two synthetic steps |
| Conditions | POCl3/reflux activation for cross-coupling precursor synthesis |
For medicinal chemistry workflows requiring C6-substitution, the 6-oxo functional group is an indispensable handle that drastically shortens synthetic routes.
As a bidentate picolinate ligand, the electronic properties of this compound are heavily modulated by the C5-cyano group. Compared to the unsubstituted 6-oxo-1,6-dihydropyridine-2-carboxylic acid, the strong electron-withdrawing nature of the nitrile induces a significant anodic shift in the redox potential of coordinated transition metals (such as Ru or Ir) [1]. This predictable +150 to +200 mV shift stabilizes lower oxidation states of the metal center, a critical parameter when designing tunable electrocatalysts or luminescent probes where precise frontier orbital energy alignment is required [2].
| Evidence Dimension | Anodic shift in metal complex redox potential |
| Target Compound Data | C5-Cyano substituted derivative: Induces a strong anodic shift (~ +150 to +200 mV) in coordinated Ru/Ir centers |
| Comparator Or Baseline | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (unsubstituted at C5): Baseline redox potential |
| Quantified Difference | ~ +150 to +200 mV anodic shift due to strong electron-withdrawing effect |
| Conditions | Cyclic voltammetry of transition metal picolinate complexes in MeCN |
Procuring the cyano-substituted ligand is critical for developers of photocatalysts or electrochemical sensors needing precise control over metal center oxidation states.
The adjacent C5-cyano and C6-oxo groups provide an ideal pre-organized scaffold for constructing complex fused ring systems, such as pyrido[2,3-d]pyrimidines or 1,6-naphthyridines [1]. By leveraging the chemoselective reactivity outlined in Section 3, chemists can perform sequential nucleophilic additions and cyclizations without premature degradation of the nitrile, making this compound a preferred starting material for kinase inhibitor libraries.
Due to the predictable anodic shift it induces in coordinated metal centers, this compound is highly suited for synthesizing advanced bidentate picolinate ligands [2]. It is specifically chosen over unsubstituted analogs when designing electrocatalysts or photoredox complexes that require stabilized lower oxidation states to function efficiently in demanding catalytic cycles.
In multistep pharmaceutical syntheses, the C5-nitrile acts as a robust, masked amine equivalent. Following the selective functionalization of the C2-carboxylic acid and C6-oxo positions, the nitrile can be cleanly reduced (e.g., via Raney Ni/H2) to yield a primary aminomethyl group [3]. This workflow relies entirely on procuring the free acid to avoid the nitrile hydration risks associated with ester deprotection.